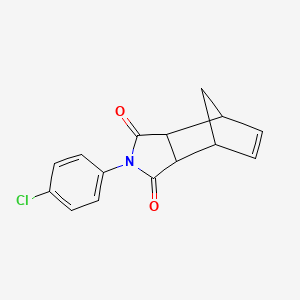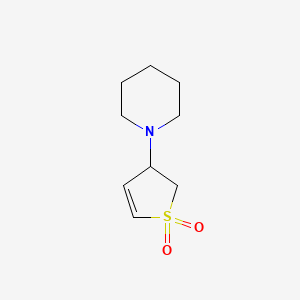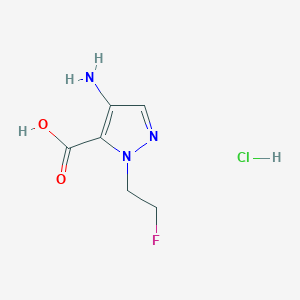![molecular formula C10H16ClN5 B12219630 1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12219630.png)
1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or their equivalents.
Substitution Reactions:
Formation of the N-[(1-methylpyrazol-4-yl)methyl] Group: This step involves the reaction of the pyrazole derivative with a suitable methylating agent to introduce the N-[(1-methylpyrazol-4-yl)methyl] group.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1,4-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, nickel), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antileishmanial and antimalarial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of functional materials, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit specific enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
1,4-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can be compared with other similar compounds, such as:
1-Methylpyrazole-4-boronic acid pinacol ester: This compound is used in Suzuki-Miyaura cross-coupling reactions and has different functional groups compared to the target compound.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a morpholine ring attached to the pyrazole ring, which imparts different chemical properties and applications.
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-6-15(3)13-10(8)11-4-9-5-12-14(2)7-9;/h5-7H,4H2,1-3H3,(H,11,13);1H |
InChI Key |
XGBGJFUMZLNHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CN(N=C2)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12219556.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B12219557.png)
![7-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12219563.png)
![7-(2-chlorophenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12219575.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12219579.png)

![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B12219602.png)
![Benzoic acid, 2-[(2-chloroacetyl)phenylamino]-](/img/structure/B12219608.png)
![4-(Oxan-4-yl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B12219610.png)
![N-butyl-6-imino-11-methyl-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12219613.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12219624.png)
![[4-(tert-butyl)phenyl]-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridi ne-4,4'-piperidine]-10-ylethyl)carboxamide](/img/structure/B12219638.png)
